molecular formula C12H13ClO4 B2923707 Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate CAS No. 1281411-22-0

Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate

Cat. No. B2923707
CAS RN: 1281411-22-0
M. Wt: 256.68
InChI Key: FMNSSROOQMEGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, also known as Mecoprop, is a herbicide that is commonly used to control broadleaf weeds in agricultural and residential areas. It belongs to the family of phenoxy carboxylic acid herbicides and is often used in combination with other herbicides to increase its effectiveness.

Scientific Research Applications

Herbicide Selectivity and Mechanism of Action

Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, also known as dichlofop-methyl, is a selective herbicide used primarily for wild oat control in wheat. Its mode of action involves inhibiting indole-3-acetic acid (IAA)-stimulated elongation of oat and wheat coleoptile segments, functioning as a strong auxin antagonist. The metabolite dichlofop inhibits root growth in wild oat but not in wheat, indicating a targeted effect on susceptible plants. This specificity arises from the compound's dual biological activities, acting through different mechanisms at various sites within plants (Shimabukuro et al., 1978).

Analytical Techniques for Herbicide Detection

Analytical methods for detecting chlorophenoxy acids, including derivatives of methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, have evolved to enhance safety and efficiency. A notable advancement is the derivatization of acidic herbicides using trimethylsilyldiazomethane (TMSD), providing a safer alternative to the toxic diazomethane. This method has improved sensitivity and accuracy in detecting polar herbicides in environmental samples, demonstrating the method's applicability and potential for automation in herbicide analysis (Ranz et al., 2008).

Interaction with Other Herbicides

The interaction of methyl 2-(2-acetyl-4-chlorophenoxy)propanoate with other herbicides, such as 2,4-D, has been studied to understand its herbicidal efficiency and potential antagonism. These studies revealed that while 2,4-D does not inhibit the de-esterification of diclofop-methyl, it can affect the metabolic conversion rates, leading to a complex interaction that influences the effectiveness of weed control strategies (Hill et al., 1980).

Environmental and Toxicological Studies

Environmental and toxicological studies on chlorophenoxy compounds, including those related to methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, have been conducted to evaluate their impact and safety. Despite concerns, current evidence suggests that environmentally relevant concentrations of these herbicides do not support a causal relationship with cancer, highlighting the importance of ongoing research to fully understand their environmental and health implications (Stackelberg, 2013).

properties

IUPAC Name

methyl 2-(2-acetyl-4-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-7(14)10-6-9(13)4-5-11(10)17-8(2)12(15)16-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNSSROOQMEGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.